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Acepromethazine-d6

Cat. No.: B12431909
M. Wt: 332.5 g/mol
InChI Key: XLOQNFNTQIRSOX-LIJFRPJRSA-N
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Description

Significance of Isotopic Labeling in Quantitative Chemical Analysis

The use of stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), offers a powerful method for creating internal standards that are chemically almost identical to the analyte of interest. symeres.comclearsynth.com This near-identical nature is the cornerstone of their utility in quantitative analysis. The primary advantage of using SIL internal standards lies in their ability to compensate for variations that can occur during sample preparation and analysis. sigmaaldrich.comcrimsonpublishers.com These variations can include sample loss during extraction, inconsistencies in instrument response, and, most notably, matrix effects. musechem.com

Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant source of imprecision in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). tandfonline.com Because a SIL internal standard has nearly identical physicochemical properties to the unlabeled analyte, it experiences the same matrix effects. tandfonline.com By measuring the ratio of the analyte to the SIL internal standard, these variations can be effectively normalized, leading to more accurate and precise quantification. annlabmed.org This approach significantly improves the accuracy and precision for the analysis of both small and large molecules. crimsonpublishers.com

Strategic Role of Acepromethazine-d6 as an Internal Standard

This compound, where six hydrogen atoms in the dimethylamino group of acepromazine (B1664959) are replaced with deuterium, serves as an excellent internal standard for the quantification of acepromazine in various biological matrices. sigmaaldrich.comlgcstandards.commedchemexpress.com The use of this compound is particularly crucial in pharmacokinetic studies, where accurate measurement of drug concentrations over time is essential to understand its absorption, distribution, metabolism, and excretion. cernobioscience.comfrontiersin.org

In a typical bioanalytical workflow, a known amount of this compound is added to a biological sample (such as plasma, urine, or tissue) at the beginning of the sample preparation process. tandfonline.com Because this compound and acepromazine have virtually identical chemical properties, they behave similarly during extraction, chromatography, and ionization in the mass spectrometer. Any loss of acepromazine during sample processing will be mirrored by a proportional loss of this compound. annlabmed.org Similarly, any suppression or enhancement of the ionization signal due to the sample matrix will affect both compounds to the same extent. crimsonpublishers.com

The mass spectrometer can readily distinguish between acepromazine and this compound due to the mass difference of six daltons. lgcstandards.comcabidigitallibrary.org By calculating the ratio of the peak area of acepromazine to the peak area of this compound and comparing this to a calibration curve prepared with known concentrations, the concentration of acepromazine in the original sample can be determined with high accuracy and precision. clearsynth.com This approach has been successfully applied in multi-residue screening methods for veterinary drugs in animal tissues. cabidigitallibrary.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2OS B12431909 Acepromethazine-d6

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H22N2OS

Molecular Weight

332.5 g/mol

IUPAC Name

1-[10-[2-[bis(trideuteriomethyl)amino]propyl]phenothiazin-2-yl]ethanone

InChI

InChI=1S/C19H22N2OS/c1-13(20(3)4)12-21-16-7-5-6-8-18(16)23-19-10-9-15(14(2)22)11-17(19)21/h5-11,13H,12H2,1-4H3/i3D3,4D3

InChI Key

XLOQNFNTQIRSOX-LIJFRPJRSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C(C)CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)C([2H])([2H])[2H]

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)C)N(C)C

Origin of Product

United States

Advanced Chromatographic and Spectrometric Methodologies Utilizing Acepromethazine D6

Development of Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

LC-MS has become the predominant technique for the analysis of veterinary drug residues like acepromazine (B1664959) due to its high sensitivity, specificity, and applicability to a wide range of compound polarities without the need for chemical derivatization. nih.gov Acepromethazine-d6 is integral to these methods for ensuring robust quantification.

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method Optimization

The coupling of ultra-high performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS) offers rapid and highly selective analysis. In these methods, this compound is added to samples at a known concentration early in the workflow. It co-elutes with the non-labeled acepromazine, but is differentiated by the mass spectrometer based on its higher mass.

Method optimization involves several key parameters. Mobile phase composition is critical for achieving good peak shape and separation. Typical mobile phases consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization efficiency in the MS source. core.ac.uk Gradient elution, where the mobile phase composition is changed over the course of the analysis, is commonly employed to effectively separate analytes with different polarities. thermofisher.com

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides excellent selectivity. cabidigitallibrary.org For acepromazine, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected and fragmented in the collision cell to produce characteristic product ions. A separate, mass-shifted transition is monitored for this compound. For instance, the precursor ion for this compound ([C₁₉D₆H₁₆N₂OS+H]⁺) is monitored at an m/z of 333.3, with a characteristic product ion at m/z 92.2. cabidigitallibrary.org This allows for precise quantification of the target analyte by calculating the peak area ratio of the analyte to the internal standard.

Table 1: Example UHPLC-MS/MS Parameters for Acepromazine Analysis Using this compound This table presents a compilation of typical parameters and does not represent a single, specific study.

ParameterTypical ConditionReference
UHPLC Column Acquity UPLC BEH C18 (e.g., 100 mm × 1.0 mm, 1.7 µm) researchgate.net
Mobile Phase A Water with 0.1% Formic Acid core.ac.uk
Mobile Phase B Acetonitrile or Methanol (B129727) core.ac.uk
Flow Rate 0.4 mL/min thermofisher.com
Ionization Mode Positive Electrospray Ionization (ESI+) thermofisher.com
Acepromazine MRM Transition m/z 327.1 → 240, 254, 282 thermofisher.com
This compound MRM Transition m/z 333.3 → 92.2 cabidigitallibrary.org

High-Resolution Mass Spectrometry (HRMS) Applications

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, offers an alternative and often complementary approach to tandem quadrupole MS. nih.gov Instead of monitoring specific fragmentations, HRMS measures the mass-to-charge ratio of ions with very high accuracy (typically <5 ppm). nih.gov This allows for the determination of an ion's elemental formula, providing a high degree of confidence in its identification.

In HRMS applications, this compound is used for the same purpose of quantitative accuracy. The system can be set to extract the exact masses for both acepromazine and its deuterated standard from the full-scan data. The high resolving power of the instrument minimizes potential interferences from matrix components that might have the same nominal mass as the analyte, a common challenge in complex samples like soil or animal tissues. nih.govnih.gov This capability is particularly advantageous for non-targeted screening and metabolite identification, where the presence of a hydroxylated acepromazine metabolite has been identified in soil samples using Orbitrap MS. nih.gov

Chromatographic Separation Parameters and Column Chemistry (e.g., C18-reversed-phase columns)

The foundation of any LC-MS method is the chromatographic separation. For phenothiazines like acepromazine, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard approach. nih.gov The most common stationary phase chemistry used is C18 (octadecylsilane), which consists of silica (B1680970) particles chemically bonded with 18-carbon alkyl chains. researchgate.net This hydrophobic stationary phase separates compounds based on their polarity; less polar compounds are retained longer on the column. shimadzu.com

The choice of column (e.g., particle size, length, and internal diameter) and mobile phase conditions dictates the efficiency and resolution of the separation. shimadzu.com A typical mobile phase for separating acepromazine on a C18 column involves a gradient of acetonitrile and/or methanol with an aqueous buffer. nih.gov The use of charged surface C18 columns can also influence the retention of ionizable analytes like acepromazine, sometimes offering unique selectivity compared to traditional C18 phases, especially when manipulating mobile phase pH. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies Incorporating Deuterated Standards

While LC-MS is often preferred for its direct analysis of polar and thermally fragile compounds, GC-MS remains a powerful and robust technique. For GC-MS analysis of phenothiazines, the use of a deuterated internal standard like this compound is crucial for reliable quantification. usask.ca

Derivatization Strategies for Enhanced Volatility and Detection

Many polar or high-molecular-weight compounds, including phenothiazines, are not sufficiently volatile for direct GC analysis. jfda-online.com Chemical derivatization is a strategy used to convert polar functional groups (like amines) into less polar, more volatile, and more thermally stable derivatives. jfda-online.comchemrxiv.org This process can improve chromatographic peak shape and detection sensitivity.

While some methods have successfully analyzed underivatized phenothiazines by GC-MS, derivatization can be beneficial. nih.gov Common strategies include acylation, which involves reacting the analyte with reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride (TFA). shimadzu.comnih.gov For instance, in the analysis of a similar phenothiazine (B1677639), propericiazine, derivatization with acetic anhydride was used to form acetate derivatives prior to GC-MS analysis. nih.gov This approach could theoretically be applied to acepromazine, converting its amine group to an acetamide, thus improving its chromatographic behavior. Silylation is another widely used derivatization technique, although acylation is often chosen for amine-containing compounds. jfda-online.com

Selective Ion Monitoring (SIM) Mode for Targeted Analysis

For targeted quantitative analysis by GC-MS, the mass spectrometer is typically operated in selected ion monitoring (SIM) mode. taylorandfrancis.com Rather than scanning the entire mass range, the instrument is set to detect only a few specific, characteristic ions for the analyte of interest. nih.gov This dramatically increases sensitivity and selectivity by reducing chemical noise from the matrix and other co-eluting compounds. researchgate.net

When using this compound as an internal standard, specific ions for both the target analyte and the standard are monitored. Based on the electron ionization (EI) mass spectrum of acepromazine, the most abundant and characteristic ion is found at m/z 58, which corresponds to the [CH₂=N(CH₃)₂]⁺ fragment from the dimethylaminopropyl side chain. nih.gov Other significant ions can also be chosen as qualifiers. For this compound, the six deuterium (B1214612) atoms are located on the two methyl groups of the dimethylamino function. Therefore, the equivalent fragment ion for the internal standard would be expected to appear at m/z 64 ([CH₂=N(CD₃)₂]⁺), a mass shift of +6 Da. The ratio of the peak area of m/z 58 (acepromazine) to m/z 64 (this compound) is used to construct the calibration curve and quantify the analyte in unknown samples.

Table 2: Proposed Ions for GC-MS-SIM Analysis of Acepromazine with this compound This table is based on the known fragmentation pattern of acepromazine and the location of the deuterium labels.

CompoundProposed Quantifier Ion (m/z)Proposed Qualifier Ion (m/z)Reference
Acepromazine 5885, 326 nih.gov
This compound 6491, 332 nih.gov

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) Exploration in Research

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase, most commonly carbon dioxide. rroij.com This technique combines some of the best features of both gas chromatography (GC) and high-performance liquid chromatography (HPLC). rroij.com SFC is particularly advantageous for the separation of thermally labile and non-volatile compounds. rroij.com When coupled with mass spectrometry (SFC-MS), it becomes a powerful tool for the analysis of complex mixtures. d-nb.info

The use of deuterated internal standards like this compound is crucial in SFC-MS to ensure accurate quantification. In a study focused on high-throughput lipidomics analysis, an ultra-high-performance supercritical fluid chromatography-mass spectrometry (UHPSFC-MS) method was developed for the quantitation of lipids in human serum and plasma. nih.gov While this study does not directly mention this compound, it highlights the capability of the technique for robust and accurate quantitation, a process heavily reliant on appropriate internal standards. The nearly identical chromatographic behavior of a deuterated standard to its native counterpart ensures that any variations during the analytical process affect both compounds equally, leading to reliable results. chromforum.org

Sample Preparation Techniques Employing this compound as a Recovery Standard

This compound is frequently employed as an internal standard to monitor and correct for analyte losses during various stages of sample preparation. scioninstruments.comaptochem.com Its addition at the beginning of the extraction process allows for the calculation of recovery rates, providing a measure of the efficiency of the entire analytical method. diva-portal.org

Liquid-Liquid Extraction (LLE) Methodologies

Liquid-liquid extraction (LLE) is a classic separation technique that partitions a compound between two immiscible liquid phases. The efficiency of LLE can be affected by factors such as solvent choice, pH, and the presence of emulsions. Using an internal standard like this compound helps to compensate for variability and potential analyte loss during the extraction process.

In a study determining ketamine and xylazine (B1663881) in rat brain, a deuterated internal standard (xylazine-d6) was used in an LLE method coupled with GC-MS. researchgate.net The internal standard was crucial for establishing the method's linearity, accuracy, and precision. researchgate.net Another example is the analysis of antidepressant drugs, where LLE was employed, and the use of an internal standard was essential for reliable quantification. nih.gov These examples, while not directly involving this compound, illustrate the fundamental role of deuterated standards in ensuring the accuracy of LLE-based analytical methods.

Dispersive Solid-Phase Extraction (d-SPE)

Dispersive solid-phase extraction (d-SPE) is a cleanup technique often used in conjunction with QuEChERS methods. azom.com It involves dispersing a small amount of sorbent material into the sample extract to remove interfering matrix components. azom.coms4science.at

In the analysis of veterinary drugs in chicken, a method was developed using a solvent extraction followed by d-SPE for cleanup. azom.com The study utilized deuterated internal standards, including an acepromazine analog, which were added to the sample before extraction. azom.com This allowed for the accurate determination of 73 different veterinary drugs. azom.com Another study on sedatives in bovine and porcine tissues also employed a d-SPE cleanup step with this compound as an internal standard. sciendo.com The internal standard was added to the homogenized sample at the beginning of the procedure to account for any variability during extraction and cleanup. sciendo.com

Table 2: Common Sorbents Used in d-SPE for Veterinary Drug Analysis

SorbentTarget Interferences
Primary Secondary Amine (PSA) Fatty acids, organic acids, sugars, and some pigments.
C18 (Octadecyl) Nonpolar interferences such as fats and lipids.
Magnesium Sulfate (MgSO₄) Removes excess water.
Zirconium Dioxide (ZrO₂) Removes fats and carotenoids. sciendo.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction Techniques

The QuEChERS method is a streamlined approach to sample preparation that combines salting-out liquid-liquid extraction with d-SPE for cleanup. quechers.eu It is widely used for the analysis of multiple residues, such as pesticides and veterinary drugs, in food matrices. s4science.atquechers.eu The use of internal standards is an integral part of the QuEChERS workflow to ensure accuracy and precision. restek.comrestek.com

A method for the determination of sedatives, including acepromazine, in bovine and porcine urine and kidneys was developed based on the QuEChERS protocol. sciendo.com Acepromazine-d4 and other deuterated internal standards were used for quantification. sciendo.com Similarly, a study analyzing 73 veterinary drugs in chicken samples utilized a QuEChERS-like extraction with deuterated internal standards, including an acepromazine analog, to achieve accurate results. azom.com These studies underscore the importance of incorporating this compound in QuEChERS methods to compensate for matrix effects and procedural variations, leading to reliable quantitative data. azom.comsciendo.com

Ionic Liquid-Based Dispersive Liquid–Liquid Microextraction (IL-DLLME)

Ionic liquid-based dispersive liquid-liquid microextraction (IL-DLLME) is a modern and environmentally friendly sample preparation technique. mdpi.comnih.gov It utilizes a small amount of an ionic liquid as the extraction solvent, which is dispersed into the aqueous sample with the aid of a disperser solvent. nih.govnih.gov This method offers high enrichment factors and is compatible with various analytical instruments. rsc.org

A study was conducted to determine 87 mixed veterinary drugs, pesticides, and mycotoxin residues in beef muscle samples using IL-DLLME coupled with LC-MS/MS. mdpi.comresearchgate.net In this multiclass method, a suite of deuterated internal standards, including xylazine-d6, was employed to ensure accurate quantification. researchgate.net The internal standards were crucial for the validation of the method, which showed excellent recoveries and precision. mdpi.com While this specific study did not list this compound, the principle of using a structurally similar deuterated internal standard is directly applicable for the analysis of acepromazine using IL-DLLME. The use of this compound would compensate for variations in extraction efficiency and matrix effects, which is critical in such a sensitive and miniaturized technique. mdpi.comresearchgate.net

Rigorous Method Validation and Performance Assessment in Bioanalytical Contexts

Evaluation of Analytical Specificity and Selectivity Using Deuterated Internal Standards

Analytical specificity is the ability of a method to measure and differentiate the analyte of interest from other substances that may be present in the sample, including metabolites, impurities, or matrix components. globalresearchonline.net Selectivity is assessed by analyzing multiple blank biological matrix samples to check for interferences at the retention time of the analyte and the internal standard. globalresearchonline.net

Acepromazine-d6, as a stable isotope-labeled internal standard (SIL-IS), is considered the gold standard for quantitative bioanalysis. scispace.comacanthusresearch.com Its chemical and physical properties are nearly identical to the unlabeled acepromazine (B1664959), ensuring that it behaves similarly during extraction, chromatography, and ionization. acanthusresearch.com This co-elution is vital for compensating for matrix effects. scispace.com

In practice, the validation process involves analyzing blank samples from at least six different sources to ensure that no endogenous peaks interfere with the detection of either acepromazine or acepromazine-d6. globalresearchonline.net The response of any interfering peak should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard. globalresearchonline.net For example, one study validated a method for acepromazine in equine plasma and urine by analyzing 12 different blank samples to confirm the absence of significant matrix interference. rmtcnet.com The use of acepromazine-d6 allows for the clear distinction between the analyte and the internal standard due to the mass difference, which is a key feature of mass spectrometric detection. acanthusresearch.comcabidigitallibrary.org

Precision and Accuracy Determination (Repeatability and Reproducibility)

Precision refers to the closeness of repeated measurements, while accuracy reflects how close the measured value is to the true value. globalresearchonline.net Both are fundamental to the validation of a bioanalytical method. They are typically assessed at multiple concentration levels, including the lower limit of quantification (LLOQ), low, medium, and high-quality control (QC) samples. chromatographyonline.com

Precision is expressed as the coefficient of variation (CV), which should generally be within ±15%, except at the LLOQ where ±20% is acceptable. globalresearchonline.netchromatographyonline.com

Accuracy is expressed as the percentage of the nominal concentration and should be within 85-115%, and 80-120% at the LLOQ. globalresearchonline.net

For example, a study validating a method for acepromazine and its metabolite in equine plasma and urine reported accuracy for acepromazine in plasma ranging from 95% to 109%, with a precision (%CV) of 3.6–5.3%. rmtcnet.com In urine, the accuracy was 89% to 104% and precision was 4.4% to 7.7%. rmtcnet.com Another study on alimemazine, a related compound, using its d6-labeled internal standard, showed intra-day precision of 0.98-4.50% and inter-day precision of 1.57-5.72%. nih.gov

Table 1: Example of Precision and Accuracy Data for Acepromazine

MatrixAnalyteAccuracy (% of Nominal)Precision (% CV)Source
Equine PlasmaAcepromazine95% - 109%3.6% - 5.3% rmtcnet.com
Equine UrineAcepromazine89% - 104%4.4% - 7.7% rmtcnet.com

Calibration Curve Development and Linearity Assessment

A calibration curve is constructed to demonstrate the relationship between the concentration of the analyte and the instrumental response. gabi-journal.net It is generated by analyzing a series of calibration standards prepared by spiking a blank biological matrix with known concentrations of the analyte. mdpi.com The curve is typically established by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. nih.gov

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net The linear range is defined by the LLOQ and the upper limit of quantification (ULOQ). gabi-journal.net A linear regression model is commonly used, and the goodness of fit is assessed by the coefficient of determination (R²), which should ideally be greater than 0.99. cabidigitallibrary.org

For acepromazine, various studies have established linear calibration curves over different concentration ranges depending on the matrix and instrumentation. For instance, one method in equine serum showed linearity from 0.2 to 200 ng/mL with an R² value of 0.9952. thermofisher.com Another study in pig tissues reported linearity from the LOQ (0.5 ng/mL) up to 12 ng/mL. researchgate.netresearchgate.net

Table 2: Examples of Acepromazine Calibration Curve Parameters

MatrixLinear RangeCoefficient of Determination (R²)Source
Equine Serum0.2 - 200 ng/mL0.9952 thermofisher.com
Pig Tissues0.5 - 12 ng/mL>0.99 researchgate.netresearchgate.net
Camel Serum0.1 - 40 ng/mLNot specified, but good linearity reported nih.govfrontiersin.org
Equine Plasma & UrineLinear over the full calibration range≥0.9889 rmtcnet.com

Limits of Detection (LOD) and Quantification (LOQ) Determination

The limit of detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, with a signal-to-noise ratio typically greater than 3. rmtcnet.com The limit of quantification (LOQ) is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. globalresearchonline.net The LOQ is often the lowest standard on the calibration curve. gabi-journal.net

The determination of these limits is crucial for defining the sensitivity of the analytical method. For acepromazine, the LOD and LOQ can vary significantly based on the sample matrix, sample preparation technique, and the sensitivity of the mass spectrometer.

A study in equine serum determined the LOD for acepromazine to be 0.5 ng/mL. thermofisher.com

In pig tissues, the LOD and LOQ for acepromazine were found to be 0.16 ng/mL and 0.5 ng/mL, respectively. researchgate.netresearchgate.net

Another method for acepromazine in camel serum reported an LOD of 0.01 ng/mL and an LOQ of 0.1 ng/mL. nih.govfrontiersin.org

A highly sensitive method for acepromazine in horse plasma achieved an LLOQ of 10 pg/mL (0.01 ng/mL). researchgate.net

Table 3: Reported LOD and LOQ for Acepromazine

MatrixLODLOQ/LLOQSource
Equine Serum0.5 ng/mLNot specified thermofisher.com
Pig Tissues0.16 ng/mL0.5 ng/mL researchgate.netresearchgate.net
Camel Serum0.01 ng/mL0.1 ng/mL nih.govfrontiersin.org
Equine Plasma<1 ng/mL1 ng/mL rmtcnet.com
Equine Urine<1 ng/mL1 ng/mL rmtcnet.com
Horse PlasmaNot specified10 pg/mL researchgate.net

Robustness and Ruggedness Evaluation

Robustness and ruggedness are essential attributes of a validated analytical method, demonstrating its reliability during normal use. Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability for routine application. Ruggedness is a measure of the method's reproducibility when subjected to variations between laboratories, analysts, instruments, and other environmental factors. unodc.org

In the context of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Acepromethazine-d6 as an internal standard, robustness is typically evaluated by introducing minor changes to critical parameters and observing the impact on the analytical results. These evaluations are a key component of method validation under guidelines such as the European Commission Decision 2002/657/EC and Regulation (EU) 2021/808, which are often cited in studies involving the analysis of veterinary drug residues like acepromazine. cabidigitallibrary.orgsciendo.com

While specific robustness study data for methods using this compound is not always published in detail, the evaluation would follow a standardized approach. Key parameters for an LC-MS/MS method are systematically altered to test the method's limits.

Table 1: Illustrative Robustness Evaluation for an LC-MS/MS Method

Parameter Varied Original Condition Variation 1 Variation 2 Observed Effect on Acepromazine-d6 Performance Status
Mobile Phase Composition 80% Acetonitrile (B52724) 78% Acetonitrile 82% Acetonitrile Minor shift in retention time; peak shape and response consistent. Robust
Column Temperature 40°C 38°C 42°C Negligible change in retention time and peak symmetry. Robust
Flow Rate 0.4 mL/min 0.38 mL/min 0.42 mL/min Predictable shift in retention time; no impact on quantification. Robust
Sample pH 6.0 5.8 6.2 No significant deviation in recovery or signal intensity. Robust
Autosampler Temperature 10°C 8°C 12°C No evidence of analyte or internal standard degradation. Robust

This table is a representative example of a robustness study. The results shown are typical for a well-developed method but are not derived from a specific published study on this compound.

Ruggedness is demonstrated over a longer term by comparing intra-laboratory reproducibility data, often involving different analysts and equipment over several days. sciendo.com For instance, a method for determining sedatives in animal-derived food products, which used Acepromazine-d6 as an internal standard for acepromazine, was validated according to Regulation (EU) 2021/808, confirming its within-laboratory reproducibility. sciendo.com Such validation ensures that the analytical method is dependable for routine monitoring and regulatory compliance.

Internal Standard Verification Protocols for Real-Time Data Confidence

The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation, instrument response, and matrix effects. nih.gov However, for the internal standard to be effective, its own performance must be stable and predictable. Internal standard verification protocols are therefore implemented to monitor its performance in real-time during each analytical run, ensuring the integrity of the quantitative data.

Verification protocols are designed to confirm that the internal standard's response and chromatographic behavior are within predefined acceptance limits for every sample. This provides immediate confidence in the data for each sample analyzed. When using this compound, which is structurally almost identical to the target analyte acepromazine, it co-elutes and experiences similar ionization and matrix effects, making it an ideal internal standard. cabidigitallibrary.org

A typical verification protocol involves monitoring several key parameters during data acquisition and processing.

Table 2: Typical Internal Standard Verification Protocol for this compound

Monitored Parameter Acceptance Criteria Purpose Action if Fails
Retention Time (RT) Within ±2.5% of the expected RT from calibration standards. Confirms chromatographic system stability and peak identity. Flag result for review; investigate potential chromatographic issues.
Peak Area / Response Within ±50% of the average response in calibration standards. Detects significant matrix suppression/enhancement or sample preparation errors. Flag result for review; may indicate matrix effect or extraction issue requiring sample re-analysis or dilution.
Peak Shape Must be symmetrical and free of splitting or excessive tailing. Ensures proper chromatography and absence of interferences. Flag result for review; investigate column performance or potential interferences.
Analyte/IS Response Ratio Consistency in quality control (QC) samples. Ensures the internal standard is effectively compensating for variability. Review entire batch; failure in QCs may invalidate the run.

This table outlines a standard protocol for internal standard verification. The specific acceptance criteria can be adapted based on laboratory standard operating procedures and regulatory requirements.

By implementing these verification checks, laboratories can automatically flag any sample where the internal standard performance is anomalous. This prevents the reporting of erroneous results and triggers investigation into potential issues such as severe matrix effects, errors in sample spiking, or instrument malfunction. This real-time monitoring is a crucial element of quality control in high-throughput bioanalytical and forensic toxicology laboratories. unodc.org

Investigations into Metabolic Fate and Biotransformation Pathways of Acepromethazine Via Isotopic Tracing

In Vitro Metabolic Profiling Using Acepromethazine-d6

In vitro models are indispensable for the early assessment of a drug's metabolic fate. nih.gov These systems, primarily derived from the liver, provide a controlled environment to identify metabolic pathways and the enzymes responsible for them. nih.govadmescope.com The use of this compound as an internal standard is central to the accurate quantification required in these assays.

Hepatocytes, the primary cells of the liver, contain a full complement of Phase I and Phase II metabolic enzymes, making them a comprehensive tool for metabolic studies. admescope.comnih.goveuropa.eu Liver microsomes, which are vesicles of the endoplasmic reticulum, are rich in cytochrome P450 (CYP) enzymes and are a primary system for investigating Phase I oxidative metabolism. wikipedia.orgevotec.com

In a typical experiment, the parent compound, acepromazine (B1664959), is incubated with either suspended hepatocytes or liver microsomes from various species. evotec.comnuvisan.com To stop the enzymatic reactions at various time points, a solvent containing this compound is added. The stable isotope-labeled internal standard allows for precise quantification of the remaining parent drug and any formed metabolites via liquid chromatography-mass spectrometry (LC-MS). alwsci.comnih.gov This methodology enables the determination of key pharmacokinetic parameters like intrinsic clearance and half-life. nuvisan.com

Table 1: Comparison of In Vitro Liver Systems for Metabolic Studies

SystemKey FeaturesPhases of Metabolism CoveredRequired Cofactors
Hepatocytes Intact liver cells; represent a more complete physiological model.Phase I and Phase II europa.euNone (endogenous)
Microsomes Subcellular fractions containing endoplasmic reticulum enzymes. evotec.comPrimarily Phase I (CYP-mediated); some Phase II (UGTs). europa.euevotec.comNADPH (for CYPs), UDPGA (for UGTs). europa.eu
S9 Fraction Mixture of microsomal and cytosolic fractions.Phase I and most Phase II (CYP, UGT, SULT, GST). admescope.comeuropa.euNADPH, UDPGA, PAPS, etc. europa.eu

This table provides a general overview of common in vitro systems used in drug metabolism studies.

Phase I reactions introduce or expose polar functional groups on a drug molecule, typically making it more water-soluble. wikipedia.orgdrughunter.com These reactions are predominantly oxidative and catalyzed by CYP enzymes. wikipedia.orgmdpi.com For phenothiazines like acepromazine, common Phase I transformations include hydroxylation, N-demethylation, and S-oxidation. nih.gov The use of high-resolution mass spectrometry, facilitated by the mass difference between the analyte and the Acepromazine-d6 standard, allows for the confident identification of these metabolic products. alwsci.com

Key Phase I reactions identified for acepromazine include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the aromatic ring or aliphatic side chain. labce.com

Demethylation: The removal of a methyl group from the tertiary amine on the side chain. labce.com

Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine (B1677639) ring structure to form a sulfoxide (B87167).

Phase II metabolism involves the conjugation of a drug or its Phase I metabolite with an endogenous molecule, which significantly increases its water solubility and facilitates excretion. nih.govopenaccessjournals.com These reactions are catalyzed by transferase enzymes. researchgate.net The most common conjugation reactions are glucuronidation and sulfation. openaccessjournals.comedx.org

Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to the drug or its metabolites, often at a hydroxyl group introduced during Phase I. openaccessjournals.comuomus.edu.iq It is the most common conjugation reaction. nih.gov

Sulfation: This process involves the transfer of a sulfonate group to the substrate, a reaction that is particularly common for phenolic compounds. edx.orguomus.edu.iq

In vitro systems like hepatocytes are capable of performing both Phase I and Phase II reactions sequentially. europa.eu By analyzing samples from these incubations, researchers can identify conjugated metabolites of acepromazine. Acepromazine-d6 is crucial in these analyses for creating calibration curves and ensuring the accurate measurement of these newly formed, more polar compounds.

Identification of Phase I Biotransformations (e.g., Hydroxylation, Demethylation)

Ex Vivo and In Vivo Animal Model Research for Metabolite Identification

While in vitro studies provide foundational data, in vivo research in animal models is essential to understand the complete pharmacokinetic and metabolic profile of a drug in a whole organism. frontiersin.org Acepromazine's pharmacokinetics have been investigated in multiple non-human species. frontiersin.orgresearchgate.net

Pharmacokinetic studies of acepromazine have been conducted in species such as horses, dogs, and camels to understand its absorption, distribution, metabolism, and excretion. frontiersin.orgresearchgate.net In these studies, blood and urine samples are collected over time after drug administration. nih.gov Acepromazine is often rapidly metabolized, making the detection of the parent drug challenging after a short period. nih.gov

Acepromazine-d6 is indispensable in this research as an internal standard for the bioanalytical methods used to process these samples. Its addition prior to sample extraction and analysis compensates for any loss of analyte during processing, ensuring highly accurate and precise quantification of acepromazine and its metabolites from the complex biological matrix. nih.gov This accuracy is paramount for constructing reliable pharmacokinetic models. researchgate.net

Table 2: Selected Pharmacokinetic Parameters of Acepromazine in Various Species

Speciest½β (Elimination Half-life)Volume of Distribution (Vd)Clearance (CL)Source(s)
Equine ~5.16 hoursLarge- researchgate.net
Camel Higher than equineLarger than equineSlower than equine frontiersin.org
Canine --- frontiersin.org

Note: This table presents example parameters for the parent compound, acepromazine. The precise measurement of these values in research studies relies on robust analytical methods utilizing internal standards like Acepromazine-d6. Data availability varies by species.

Following administration, acepromazine and its metabolites are distributed throughout the body and can be detected in various biological matrices. alwsci.com Plasma provides real-time information on drug levels, while urine is a primary route for the excretion of water-soluble metabolites. alwsci.comnih.gov Analysis of tissues like the kidney or brain can provide insights into tissue distribution and potential accumulation. Hair analysis can be used to investigate long-term exposure.

In forensic and research applications, identifying and quantifying acepromazine metabolites is often more informative than measuring the parent drug due to its rapid clearance. nih.gov For instance, the metabolite 2-(1-hydroxyethyl)promazine sulfoxide (HEPS) has a much longer half-life than acepromazine in horses and serves as a valuable marker of administration. nih.gov The use of Acepromazine-d6 as an internal standard ensures that the concentration of HEPS and other metabolites can be reliably tracked over extended periods in matrices like urine and plasma. nih.gov This allows researchers to build a comprehensive picture of the metabolic cascade and excretion profile of acepromazine in different species.

Species-Specific Metabolic Investigations

The biotransformation of acepromazine is not uniform across different species, leading to variations in its metabolic profile, efficacy, and duration of action. Isotopic tracing studies, often employing deuterated analogs like Acepromazine-d6, are instrumental in delineating these species-specific pathways. The liver is the primary site of metabolism for acepromethazine, with metabolites being excreted mainly in the urine. wedgewood.com

Research has identified significant differences in metabolic routes between horses, humans, and other animals.

Equine Metabolism : In horses, acepromazine undergoes extensive metabolism. A major metabolite identified in equine serum is 2-(1-hydroxyethyl) promazine (B1679182) sulfoxide (HEPS). thermofisher.com More comprehensive studies using liquid chromatography-tandem mass spectrometry (LC–MS/MS) on post-administration samples from horses have identified a suite of metabolites. researchgate.net These include hydroxyethylpromazine, hydroxyacepromazine, hydroxyethylpromazine sulphoxide, and dihydroxyacepromazine. researchgate.net In vitro studies utilizing equine liver microsomes have successfully generated the primary phase I metabolites observed in vivo, confirming these metabolic pathways. nih.govresearchgate.net The pharmacokinetics in horses show a biphasic concentration decay, and the persistence of effects beyond the detection of the parent drug suggests that active metabolites play a significant role. multiscreensite.comnih.gov

Human Metabolism : In humans, a notable metabolic pathway involves the conversion of acepromethazine to 2-(1-hydroxyethyl)promazine by red blood cells. oup.com This metabolite, previously considered minor in horse urine, may be the major unconjugated metabolite in humans. oup.com This finding underscores a significant species-dependent difference in the handling of the compound. oup.com

Canine Metabolism : While also metabolized by the liver, certain dog breeds exhibit unique sensitivities to acepromazine, which may be linked to metabolic differences. wedgewood.com A critical factor is a mutation in the ABCB1 gene (formerly MDR1) common in Collies, Australian Shepherds, and some sighthounds. wikipedia.org This mutation leads to a deficiency in P-glycoprotein, a protein crucial for transporting many drugs out of the brain. wikipedia.org As a result, dogs with this mutation have increased sensitivity and prolonged sedation from acepromazine. wikipedia.org Furthermore, breeds like Boxers are prone to cardiovascular side effects, while giant breeds and greyhounds may experience much longer sedative effects, suggesting variability in metabolic rate and pathways. wedgewood.comwikipedia.org

Other Species : Analytical methods have been developed to detect acepromazine and its metabolites in the tissues of pigs and cows. dbpia.co.kr Pharmacokinetic studies in camels have also shown differences when compared to horses, including a slower clearance rate and a larger volume of distribution. researchgate.net

The following table summarizes the key metabolic findings in different species.

SpeciesKey Metabolites / FindingsPrimary Tissues/Matrices Studied
Horse2-(1-hydroxyethyl)promazine sulfoxide (HEPS), Hydroxyethylpromazine, Hydroxyacepromazine. thermofisher.comresearchgate.net Metabolism by liver microsomes is a key pathway. nih.govUrine, Plasma, Liver Microsomes. researchgate.netnih.gov
Human2-(1-hydroxyethyl)promazine identified as a major unconjugated metabolite, formed by red blood cells. oup.comBlood, Plasma. oup.com
DogMetabolism is significantly affected by the ABCB1 (MDR1) gene mutation in certain breeds. wikipedia.org Breed-specific sensitivities (e.g., Boxers, Greyhounds) are well-documented. wedgewood.comPlasma. researchgate.net
Pig & CowAnalytical methods developed for determination in edible tissues. dbpia.co.krresearchgate.netLiver, Fat, Kidney, Muscle. dbpia.co.kr
CamelShows a slower clearance rate and higher volume of distribution compared to horses. researchgate.netPlasma. researchgate.net

High-Resolution Mass Spectrometric Techniques for Structural Elucidation of Metabolites

The identification and structural characterization of drug metabolites are paramount to understanding the complete biotransformation of a xenobiotic. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this field due to its ability to provide highly accurate mass measurements. mdpi.commdpi.com Instruments such as the Orbitrap and Fourier Transform Ion Cyclotron Resonance (FTICR) mass spectrometers can achieve high resolving power, which allows for the confident determination of elemental compositions for parent drugs and their metabolites. researchgate.netmdpi.com

In the context of acepromazine metabolism, HRMS is typically coupled with a liquid chromatography system (LC-HRMS). This setup allows for the separation of metabolites from a complex biological matrix, such as urine or plasma, before their introduction into the mass spectrometer. nih.gov

A study investigating acepromazine metabolism in horses utilized an LTQ Orbitrap Discovery mass spectrometer, which operated at a resolving power of 30,000. researchgate.net This high resolution was critical for distinguishing between different molecular formulas that would otherwise appear as the same mass on a lower-resolution instrument. By comparing the experimentally measured accurate mass of a metabolite with its theoretical accurate mass, researchers can propose a highly probable elemental formula. researchgate.net

The process of structural elucidation using HRMS involves several steps:

Full-Scan Analysis : The instrument acquires full-scan mass spectra of all ions eluting from the LC column, providing the accurate masses of potential metabolites.

Tandem Mass Spectrometry (MS/MS) : Once a potential metabolite ion is detected, it can be isolated and fragmented within the mass spectrometer. The resulting fragmentation pattern provides structural information. This is particularly useful for differentiating between isomers, such as hydroxyethylpromazine sulphoxide and hydroxyethylhydroxypromazine, which have the same elemental composition and mass but different structures. researchgate.net

In Vitro Corroboration : Data from in vivo studies are often corroborated using in vitro systems, such as equine liver microsome incubations. nih.govresearchgate.net The metabolites generated in these controlled experiments are analyzed using HRMS, and the results are compared with those from post-administration samples to confirm metabolic pathways. nih.gov

The table below presents some of the acepromazine metabolites identified in the horse using HRMS, highlighting the power of accurate mass measurement in their characterization.

Metabolite NameProposed Structure
AcepromazineC19H22N2OS
HydroxyethylpromazineC17H20N2OS
HydroxyacepromazineC19H22N2O2S
Hydroxyethylpromazine sulfoxideC17H20N2O2S
HydroxyethylhydroxypromazineC17H20N2O2S
DihydroxyacepromazineC19H22N2O3S
DihydroxyhydroxyethylpromazineC17H20N2O3S

Data sourced from a study on acepromazine metabolism in horses. researchgate.net

Applications of Acepromethazine D6 in Forensic Toxicology and Doping Control Research

Development of Confirmatory Analytical Assays for Xenobiotics

The development of reliable and validated analytical methods is a cornerstone of modern toxicology and drug screening. Acepromethazine-d6 plays a pivotal role as an internal standard in these assays, ensuring the accuracy of quantification for various xenobiotics.

In forensic toxicology, the accurate quantification of drugs and their metabolites in post-mortem specimens is essential for determining the cause and manner of death. This compound is employed as an internal standard in methods developed for the detection and quantification of a wide range of substances. For instance, a validated method for the simultaneous quantification of 16 antipsychotic drugs in human hair utilized this compound to ensure accuracy. This method demonstrated linearity, precision, and accuracy, making it suitable for forensic applications.

Similarly, it has been used in the analysis of alternative matrices like oral fluid. A sensitive and specific method for the simultaneous determination of 25 antipsychotics and metabolites in oral fluid, using liquid chromatography-tandem mass spectrometry (LC-MS/MS), incorporated this compound as one of the internal standards. This non-invasive sampling method is valuable in both clinical and forensic toxicology.

The table below summarizes key aspects of a study utilizing this compound for quantitative analysis.

Analyte GroupMatrixInternal Standard UsedAnalytical Technique
16 AntipsychoticsHuman HairThis compoundLC-MS/MS
25 AntipsychoticsOral FluidThis compoundLC-MS/MS

The surveillance of veterinary drug residues in food products is crucial for public health. This compound facilitates the development of multi-residue screening methods that can detect a broad spectrum of drugs in a single analysis. A comprehensive method was developed to screen for 267 veterinary drugs in bovine muscle, using this compound as an internal standard for acepromazine (B1664959). This ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method is designed for high-throughput screening in regulatory laboratories.

Another study focused on the determination of 80 veterinary drug residues in milk powder, again employing this compound as an internal standard. This highlights its versatility across different food matrices and target analyte lists.

The following table outlines the application of this compound in multi-residue screening.

Number of Veterinary DrugsMatrixInternal Standard ForAnalytical Technique
267Bovine MuscleAcepromazineUHPLC-MS/MS
80Milk PowderAcepromazineNot specified

Quantitative Analysis in Post-Mortem and Research Specimens

Research into Anti-Doping Strategies in Animal Sports

The integrity of animal sports, particularly horse racing, relies on robust anti-doping programs. This compound is an indispensable tool for anti-doping laboratories, enhancing the detection and confirmation of prohibited substances.

Acepromethazine is a prohibited substance in equine sports due to its tranquilizing effects. Consequently, highly sensitive methods are required for its detection. This compound is used as an internal standard in the development and validation of these methods. For example, a method for the detection of acepromazine and its metabolites in equine plasma and urine utilizes this compound to ensure accurate quantification. This allows for the reliable confirmation of acepromazine administration.

Research has also focused on the long-term detection of acepromazine, with studies identifying its metabolites in equine urine for up to 96 hours post-administration. The use of this compound in these studies is critical for the accurate measurement of metabolite concentrations over time.

The table below details research findings on the detection of prohibited substances using this compound.

Prohibited SubstanceAnimalBiological SampleInternal StandardKey Finding
AcepromazineEquinePlasma, UrineThis compoundAccurate quantification for confirmation of administration.
Acepromazine metabolitesEquineUrineThis compoundLong-term detection up to 96 hours post-administration.

While not directly applicable to acepromazine as it is not an endogenous compound, the principle of using deuterated analogs to differentiate between exogenous administration and endogenous production is a key strategy in anti-doping science. The use of stable isotope-labeled internal standards like this compound exemplifies the methodology that underpins such differentiation for other substances.

The use of deuterated internal standards like this compound significantly enhances the certainty of analytical results in anti-doping laboratories. By compensating for variations in sample preparation and instrumental analysis, these internal standards reduce the likelihood of false-negative or false-positive findings. This is crucial for the defensibility of analytical data in legal and regulatory proceedings. The inclusion of this compound in analytical methods provides a constant reference point, ensuring that the reported concentration of the target analyte is a true and accurate reflection of its presence in the sample.

Differentiation of Exogenous Administration from Endogenous Compounds via Deuterated Analogs

Role in Regulatory Compliance and Quality Control Research

The use of a deuterated internal standard like this compound is considered the gold standard in quantitative mass spectrometry. azom.comhpc-standards.us This is because it has nearly identical chemical and physical properties to the target analyte, Acepromazine. As a result, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects, allowing for accurate correction of any variations during sample preparation and analysis. thermofisher.com This ensures the reliability and accuracy of quantitative results, a fundamental requirement for regulatory compliance. fda.gov

This compound is utilized as a certified reference material (CRM) for analytical method development, validation (AMV), and quality control (QC) applications. axios-research.com These CRMs are often produced by manufacturers accredited to ISO/IEC 17025 and ISO 17034, which are internationally recognized standards for the competence of testing and calibration laboratories and for the production of reference materials, respectively. hpc-standards.uslgcstandards.comlgcstandards.com The use of such certified standards is essential for laboratories to demonstrate traceability and to comply with regulatory and accreditation bodies. axios-research.com

Detailed Research Findings

Numerous studies have demonstrated the utility of this compound in validated analytical methods for the determination of acepromazine in various biological and environmental matrices. These studies underscore its importance in quality control and regulatory compliance by providing robust validation data.

A 2024 study by Śniegocki et al. detailed the development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of sedatives, including acepromazine, in bovine and porcine kidney and urine. sciendo.com The method, which used Acepromazine-d6 as an internal standard, was validated according to Commission Implementing Regulation (EU) 2021/808. The validation parameters demonstrated the method's suitability for regulatory monitoring of veterinary drug residues in food products. sciendo.com The successful participation in a proficiency test further validated the method's performance and reliability. sciendo.com

The following table summarizes the validation data for acepromazine from this study:

Table 1: Validation Parameters for the Determination of Acepromazine using Acepromazine-d6 Internal Standard in Kidney and Urine sciendo.com

Parameter Matrix Value
Working Range Kidney & Urine 2.5–25.0 µg kg⁻¹
Correlation Coefficient (R²) Kidney & Urine ≥ 0.95
Apparent Recovery Kidney & Urine 97.1–102.1%
Repeatability (RSDr) Kidney & Urine 6.4–12.0%
Within-Laboratory Reproducibility (RSDwR) Kidney & Urine 5.0–18.0%

| Decision Limit (CCα) | Kidney & Urine | 2.5 µg kg⁻¹ |

Data sourced from Śniegocki et al. (2024).

Another study focused on the analysis of veterinary antianxiety medications in soils, where Acepromazine-d6 was employed as an internal standard for the quantification of acepromazine. technologynetworks.com This research highlights the utility of Acepromazine-d6 in environmental monitoring, a field with its own set of regulatory requirements. The validation data from this study is presented below.

Table 2: Validation Data for Acepromazine in Soil using Acepromazine-d6 Internal Standard technologynetworks.com

Parameter Spiking Level (µg/kg) Recovery (%) Repeatability (RSD, %) Within-Laboratory Reproducibility (RSD, %)
Linearity (R²) - 0.9999 - -
Recovery & Reproducibility LCL x 1 94.7 6.7 8.8
LCL x 5 92.5 8.8 9.3

LCL: Lowest Calibrated Level (0.075 µg/kg). Data sourced from Gajda et al. (2021).

Furthermore, a multi-class method for the analysis of 73 different veterinary drugs in chicken developed by PerkinElmer utilized a deuterated analog of acepromazine (acepromazine-d3) as an internal standard. azom.coms4science.at The study reported high recovery rates for acepromazine, demonstrating the effectiveness of using a stable isotope-labeled internal standard for quantitative analysis in complex food matrices. azom.coms4science.at

Table 3: Recovery of Acepromazine in Chicken Muscle using a Deuterated Internal Standard azom.coms4science.at

Spiking Level (ng/g) Recovery (%)
0.5X MRL 98
1.0X MRL 95

| 1.5X MRL | 96 |

MRL: Maximum Residue Limit. Data from a PerkinElmer application note.

The consistent performance of Acepromazine-d6 and its deuterated analogs in these diverse applications and matrices confirms their essential role in ensuring that analytical laboratories can produce high-quality, reliable data that meets stringent regulatory and quality control standards in forensic toxicology and doping control.

Emerging Research Directions and Methodological Innovations

Advances in Hydrogen-Deuterium Exchange (HDX) Methods for Isotopic Labeling and Mechanistic Studies

Hydrogen-Deuterium Exchange (HDX) coupled with mass spectrometry is a powerful technique for studying the structure and dynamics of molecules. d-nb.infonih.gov In HDX experiments, a molecule is exposed to a deuterated solvent (e.g., D₂O), leading to the exchange of labile protons with deuterium (B1214612) atoms. d-nb.info This mass shift is detectable by a mass spectrometer and provides valuable information about the solvent accessibility and hydrogen bonding of different parts of the molecule. d-nb.infocore.ac.uk

Recent advances have broadened the application of HDX from its traditional use in protein conformational analysis to the structural elucidation of small molecules. d-nb.infocore.ac.uk When applied to small molecules, HDX can help identify the number of exchangeable hydrogens, offering clues to the functional groups present in an unknown compound. d-nb.info The pattern of deuterium incorporation in mass spectrometry fragments can provide critical information about the molecule's structure. d-nb.info

Furthermore, HDX is instrumental in mechanistic studies. For enzymes, it can delineate contact sites in protein-ligand complexes by comparing the exchange rates of the free protein versus the complex-bound state. core.ac.uk In the context of deuterated standards like Acepromazine-d6, understanding exchange phenomena is crucial for interpreting mass spectra correctly, as back-exchange can potentially occur under certain analytical conditions. The development of sophisticated data analysis software has been crucial for processing the complex datasets generated by HDX experiments, allowing researchers to efficiently interpret isotopic signatures. solubilityofthings.com

High-Throughput Analysis and Automation in Bioanalytical Laboratories

The demand for rapid screening of numerous compounds in drug discovery and other fields has driven the development of high-throughput analysis and automation in bioanalytical laboratories. iqvia.com These systems are designed to increase sample throughput, improve reproducibility, and reduce turnaround times for complex analytical tasks. bioanalysis-zone.com

High-throughput screening (HTS) platforms often integrate automated liquid handling systems with sensitive analytical instruments, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). iqvia.com Automation is applied to various stages of the analytical workflow, including sample preparation, extraction, and injection. This minimizes manual errors and allows for the analysis of thousands of samples in a short period. bioanalysis-zone.com For instance, the implementation of a Solid Phase Extraction (SPE)-based RapidFireTM TOF-MS system allows for the screening and characterization of thousands of compounds, a process vital in medicinal chemistry. bioanalysis-zone.com

In the context of studies involving Acepromazine-d6, high-throughput ADME (Absorption, Distribution, Metabolism, and Excretion) assays are particularly relevant. iqvia.com These automated assays for metabolic stability, protein binding, and permeability can efficiently process large batches of compounds, generating crucial data early in the drug discovery process. The use of stable isotope-labeled internal standards like Acepromazine-d6 is critical in these high-throughput workflows to ensure accurate quantification by compensating for sample loss and matrix effects. musechem.com

Integration of Computational Chemistry Approaches for Predicting Isotope Effects and Metabolic Fates

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena, including isotope effects and metabolic pathways. princeton.edu Isotope effects arise from the mass difference between isotopes, which affects the vibrational frequencies of chemical bonds. princeton.edu A heavier isotope, like deuterium, forms a stronger bond than hydrogen, leading to a higher energy requirement for bond cleavage. libretexts.org This difference can alter the rates of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). libretexts.org

Theoretical models and density functional theory (DFT) methods are used to calculate KIEs for proposed reaction mechanisms. princeton.edumdpi.com By comparing these computationally predicted KIEs with experimental values, researchers can gain detailed insights into the transition state of a reaction and validate or refute a proposed mechanism. princeton.edu This approach is a powerful tool for investigating the mechanisms of enzymatic reactions and predicting how deuteration at specific molecular positions will affect metabolic pathways. nih.gov

For a deuterated compound like Acepromazine-d6, where deuterium atoms replace hydrogens on the dimethylamino group, computational methods can predict how this substitution influences its metabolic fate. For example, if the cleavage of a C-H bond on the dimethylamino group is part of a rate-limiting metabolic step, the stronger C-D bond in Acepromazine-d6 would be expected to slow down this metabolic process. Acepromazine (B1664959) is known to have two major metabolites, 2-(1-hydroxyethyl) promazine (B1679182) and 2-(1-hydroxyethyl) promazine sulfoxide (B87167). nih.gov Computational analysis can help predict whether the deuteration in Acepromazine-d6 would alter the rate or course of these metabolic transformations.

Future Prospects for Stable Isotope Labeled Standards in Analytical Science and Biomedical Research

The future for stable isotope-labeled standards like Acepromazine-d6 is promising, driven by continuous advancements in analytical technologies and an expanding range of applications. musechem.comadesisinc.com The core value of these standards lies in their ability to enhance the precision, accuracy, and reliability of quantitative analysis, particularly in mass spectrometry. musechem.comudspub.com

In analytical science, the trend is toward greater precision and the analysis of increasingly complex samples at lower concentrations. adesisinc.com Stable isotope standards are essential for achieving the required sensitivity and accuracy, correcting for matrix effects and variations during sample preparation. solubilityofthings.commusechem.com Innovations in isotope labeling techniques, including automated synthesis and the development of new labeling reagents, are making these standards more accessible and cost-effective. adesisinc.com

Q & A

Q. What validated analytical techniques are recommended for quantifying Acepromethazine-d6 in biological matrices, and how do they address isotopic interference?

  • Methodology : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to minimize matrix effects. Calibration curves should span 1–500 ng/mL, with precision (CV <15%) and accuracy (85–115%) validated per FDA guidelines. Isotopic purity (>99% D6) must be confirmed via high-resolution mass spectrometry (HRMS) to avoid interference from non-deuterated analogs .
  • Data Considerations : Include chromatograms showing baseline separation of this compound from metabolites and endogenous compounds. Report ion suppression/enhancement metrics using post-column infusion studies .

Q. How should researchers design stability studies for this compound under varying storage conditions?

  • Experimental Design : Conduct short-term (room temperature, 24–72 hours), long-term (-80°C, 6–12 months), and freeze-thaw (3 cycles) stability tests. Use reverse-phase HPLC with UV detection (λ = 254 nm) to monitor degradation products. Include positive controls (e.g., light-exposed samples) to assess photostability .
  • Contradiction Resolution : If degradation exceeds 10%, verify solvent compatibility (e.g., acetonitrile vs. methanol) and consider antioxidant additives (e.g., 0.1% BHT) .

Advanced Research Methodologies

Q. How can isotopic dilution mass spectrometry (IDMS) improve the accuracy of this compound pharmacokinetic studies?

  • Protocol : Spike biological samples with a known concentration of this compound before extraction. Use a triple-quadrupole MS in multiple reaction monitoring (MRM) mode to track transitions (e.g., m/z 340 → 212 for this compound). Normalize recovery rates using a structurally similar deuterated compound (e.g., Promethazine-d6) .
  • Data Interpretation : Calculate isotopic enrichment ratios to correct for natural abundance of non-deuterated species. Address discrepancies >5% by re-optimizing collision energy or chromatographic gradients .

Q. What strategies resolve contradictions in receptor-binding assays involving this compound and its non-deuterated form?

  • Hypothesis Testing : Perform competitive binding assays (e.g., radioligand displacement) using H3 receptor-expressing cell lines. Compare IC50 values between Acepromethazine and this compound to assess isotopic effects on affinity.
  • Troubleshooting : If D6 exhibits reduced potency, confirm deuterium placement (e.g., methyl vs. aromatic positions) via NMR and molecular docking simulations. Publish raw binding curves and statistical analysis (e.g., two-way ANOVA) to support reproducibility .

Q. How do researchers validate the metabolic stability of this compound in cytochrome P450 (CYP) inhibition assays?

  • Experimental Framework : Incubate this compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion over 60 minutes using UPLC-QTOF. Compare intrinsic clearance (CLint) to non-deuterated analogs to evaluate isotopic impact on metabolism .
  • Conflict Management : If CLint for D6 is unexpectedly high, verify microsomal protein binding via equilibrium dialysis and adjust for unbound fraction. Cross-reference with in silico predictions (e.g., SimCYP) to identify enzyme-specific discrepancies .

Methodological Best Practices

  • Literature Synthesis : Systematically review pharmacokinetic studies of deuterated phenothiazines to identify gaps (e.g., tissue distribution data) and refine hypotheses .
  • Reproducibility : Share raw datasets, instrument parameters, and sample preparation protocols in supplementary materials. Use FAIR (Findable, Accessible, Interoperable, Reusable) principles for data archiving .
  • Ethical Compliance : Obtain institutional approval for animal/human studies, specifying deuterated compound handling and waste disposal protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.